5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide is a compound classified as a furan derivative, which is notable for its diverse biological and pharmacological activities. Furan derivatives, including this compound, are significant in medicinal chemistry due to their potential therapeutic applications. The compound's structure features a bromine atom, a furan ring, and a carboxamide functional group, contributing to its unique chemical properties and biological activities.
The synthesis of 5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide typically involves several steps:
This multi-step synthetic route allows for the incorporation of the bromine atom through halogenation reactions at specific stages of synthesis.
The molecular structure of 5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide can be described as follows:
Property | Value |
---|---|
InChI | InChI=1S/C11H15BrN2O3 |
Canonical SMILES | C1CCC(C1)(CNC(=O)C2=CC=CO2)O |
Bromine Position | At position 5 of the furan ring |
This structure indicates a complex arrangement that supports various interactions with biological targets.
5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide can participate in several chemical reactions:
These reactions highlight the compound's versatility for further chemical modifications.
The mechanism of action for 5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide involves its interaction with specific biological targets:
Research into these mechanisms is ongoing to fully elucidate how this compound exerts its effects on biological systems.
The physical and chemical properties of 5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide are crucial for understanding its behavior in various environments:
Property | Value |
---|---|
Appearance | Solid |
Melting Point | Not readily available |
Solubility | Soluble in organic solvents |
Property | Value |
---|---|
pH | Neutral |
Stability | Stable under normal conditions but sensitive to light and moisture |
These properties indicate that while the compound is stable under standard laboratory conditions, care must be taken during storage and handling.
5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide has potential applications in various scientific fields:
Continued research into this compound could unveil further applications and enhance its utility in scientific research and development.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: